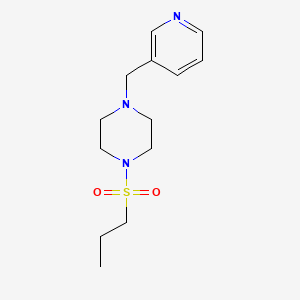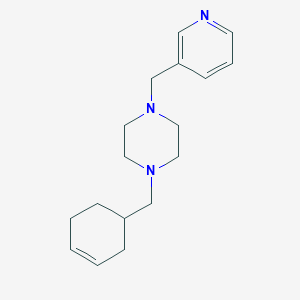![molecular formula C15H11BrN2O7 B10885625 [2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate](/img/structure/B10885625.png)
[2-(3-Nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate is a complex organic compound with a unique structure that combines a nitrophenyl group, a bromo-furyl group, and an oxoethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate typically involves multiple steps:
Formation of the 3-nitrophenyl intermediate: This step involves nitration of a phenyl ring to introduce the nitro group.
Synthesis of the 5-bromo-2-furyl intermediate: This involves bromination of a furan ring.
Coupling of intermediates: The 3-nitrophenyl and 5-bromo-2-furyl intermediates are coupled through a carbonylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate due to its bioactive groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate involves its interaction with biological molecules. The nitrophenyl and bromo-furyl groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl acetate: Lacks the bromo-furyl group.
2-(3-Nitrophenyl)-2-oxoethyl 2-aminoacetate: Lacks the bromo-furyl group and has an amino group instead.
2-(3-Nitrophenyl)-2-oxoethyl 2-{[(2-furyl)carbonyl]amino}acetate: Lacks the bromo group on the furan ring.
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 2-{[(5-bromo-2-furyl)carbonyl]amino}acetate is unique due to the combination of the nitrophenyl, bromo-furyl, and oxoethyl ester groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H11BrN2O7 |
|---|---|
Molecular Weight |
411.16 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H11BrN2O7/c16-13-5-4-12(25-13)15(21)17-7-14(20)24-8-11(19)9-2-1-3-10(6-9)18(22)23/h1-6H,7-8H2,(H,17,21) |
InChI Key |
SYUJIODPZBIRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10885565.png)


![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B10885580.png)
![(4-Benzylpiperidin-1-yl)[1-(3-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10885585.png)

![2-Propyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10885594.png)
![Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone](/img/structure/B10885603.png)

![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)
![1-Cycloheptyl-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885616.png)
